3-(3-Methylbenzyl)-butanone
Description
3-(3-Methylbenzyl)-butanone is a substituted butanone derivative featuring a 3-methylbenzyl group attached to the ketone backbone. Such compounds are often utilized in pharmaceuticals, fragrances, and catalytic reactions due to their ketone functionality and aromatic substituents, which influence reactivity and stability .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methyl-4-(3-methylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-9-5-4-6-12(7-9)8-10(2)11(3)13/h4-7,10H,8H2,1-3H3 |
InChI Key |
BERBTJKDGIXYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Implications
This group may also direct electrophilic substitution reactions meta to the methyl group . Phenyl vs. Methylbenzyl: Phenyl-substituted analogs (e.g., 3-Phenyl-2-pentanone) exhibit higher molecular weights and melting points in derivative forms (e.g., semicarbazones) compared to methyl-substituted variants, suggesting stronger intermolecular interactions .
Synthetic Flexibility: 3-(3-Methylbenzyl)-butanone may be synthesized via alkylation or Friedel-Crafts acylation, similar to 3-Methyl-4-phenyl-2-butanone’s preparation via catalytic hydrogenation . Derivatives like semicarbazones or 2,4-dinitrophenylhydrazones (common in ketone characterization) are critical for identification, as seen in 3-Phenyl-2-pentanone and 3-Methyl-3-phenyl-2-butanone .
Applications: Pharmaceuticals: Phenyl-substituted butanones are intermediates in drug synthesis (e.g., anticonvulsants). The methylbenzyl group in this compound could enhance bioavailability . Fragrances: Methyl and benzyl groups contribute to volatility and odor profiles, as seen in simpler ketones like 3-Methyl-2-butanone .
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